2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane: is an organobromine compound characterized by its unique structure, which includes a bromine atom, an isopropyl group, and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of 1-bromo-2-propanol with an appropriate alkylating agent under controlled conditions. One common method involves the use of hydrobromic acid and sulfuric acid to treat propanol, resulting in the formation of the desired brominated compound . Another synthetic route includes the use of phosphorus tribromide or a Hunsdiecker reaction with butyric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, when treated with alcoholic potassium hydroxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Alcoholic Potassium Hydroxide: Used for elimination reactions to form alkenes.
Hydrobromic Acid and Sulfuric Acid: Used in the synthesis of the compound.
Phosphorus Tribromide: An alternative reagent for bromination reactions.
Major Products Formed
Propene: Formed through elimination reactions.
Various Substituted Compounds: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of adhesives, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane involves its reactivity with various nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-propanol: A related compound with similar reactivity and applications.
2-Bromo-2-methylpropane: Another brominated compound used in organic synthesis.
Uniqueness
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its specific structure, which includes both an isopropyl group and an ethenyl group
Eigenschaften
CAS-Nummer |
66478-58-8 |
---|---|
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-(2-bromo-2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H15BrO2/c1-6(2)10-5-8(9)11-7(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
MOHKJTDPIGHLHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC=C(OC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.